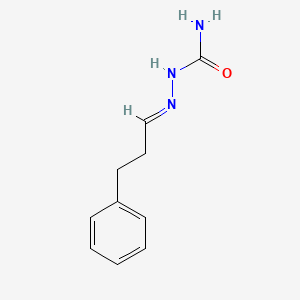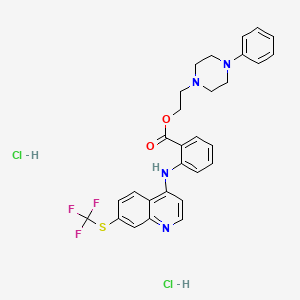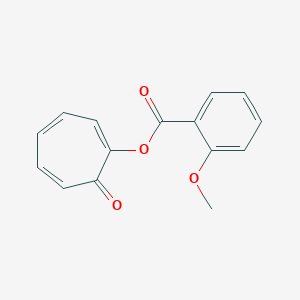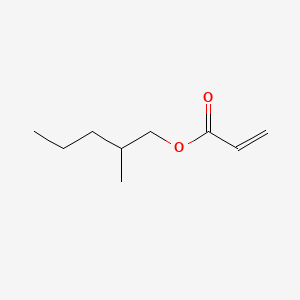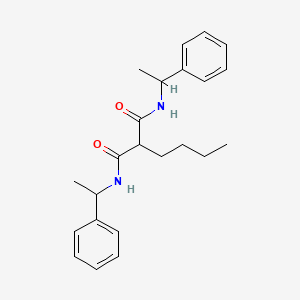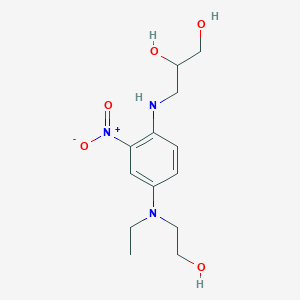![molecular formula C16H19N5O3 B14153449 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B14153449.png)
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with dimethyl groups and a nitrophenyl group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents to introduce the propanamide group. The nitrophenyl group is then introduced through a condensation reaction with an aldehyde or ketone derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as in-line Fourier transform infrared (FT-IR) spectroscopy can be employed to monitor the synthesis process and ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy-4-fluorobenzoic acid: Similar in structure but contains a fluorobenzoic acid group instead of a nitrophenyl group.
4-amino-3,5-dimethyl pyrazole: Shares the pyrazole ring but lacks the nitrophenyl and propanamide groups.
Uniqueness
The uniqueness of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .
Propriétés
Formule moléculaire |
C16H19N5O3 |
|---|---|
Poids moléculaire |
329.35 g/mol |
Nom IUPAC |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C16H19N5O3/c1-10(13-5-4-6-14(9-13)21(23)24)17-20-16(22)8-7-15-11(2)18-19-12(15)3/h4-6,9H,7-8H2,1-3H3,(H,18,19)(H,20,22)/b17-10- |
Clé InChI |
CLYIZPINNFIHPM-YVLHZVERSA-N |
SMILES isomérique |
CC1=C(C(=NN1)C)CCC(=O)N/N=C(/C)\C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=NN1)C)CCC(=O)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-] |
Solubilité |
6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



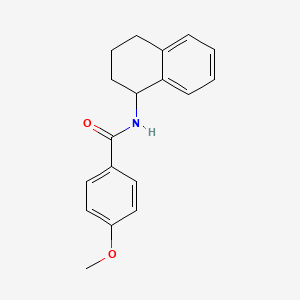
![1H-Benz[e]isoindole-1,3(2H)-dione](/img/structure/B14153372.png)
![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B14153377.png)

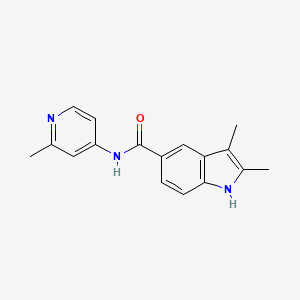
![benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone]](/img/structure/B14153405.png)
